molecular formula C16H18N2O4S B6395434 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid CAS No. 1261968-75-5

2-(4-t-Butylsulfamoylphenyl)isonicotinic acid

Cat. No.: B6395434
CAS No.: 1261968-75-5
M. Wt: 334.4 g/mol
InChI Key: XPCVOWSJAFBMPT-UHFFFAOYSA-N
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Description

2-(4-t-Butylsulfamoylphenyl)isonicotinic acid is a chemical compound with the molecular formula C16H17NO2S. It is a derivative of isonicotinic acid, which is known for its applications in various fields, including medicinal chemistry and plant protection. The compound features a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety.

Properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-11(5-7-13)14-10-12(15(19)20)8-9-17-14/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCVOWSJAFBMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid typically involves the following steps:

    Formation of the tert-butylsulfamoyl group: This step involves the reaction of tert-butylamine with a suitable sulfonyl chloride to form the tert-butylsulfamoyl group.

    Attachment to the phenyl ring: The tert-butylsulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Coupling with isonicotinic acid: The final step involves coupling the substituted phenyl ring with isonicotinic acid using a suitable coupling reagent, such as a carbodiimide.

Industrial Production Methods

Industrial production methods for 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-t-Butylsulfamoylphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

2-(4-t-Butylsulfamoylphenyl)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A parent compound with similar structural features but lacking the tert-butylsulfamoyl group.

    2,6-Dichloroisonicotinic acid: A derivative with chlorine atoms at the 2 and 6 positions of the isonicotinic acid ring.

    N-cyanomethyl-2-chloroisonicotinic acid: Another derivative with a cyanomethyl group and a chlorine atom.

Uniqueness

2-(4-t-Butylsulfamoylphenyl)isonicotinic acid is unique due to the presence of the tert-butylsulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.

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